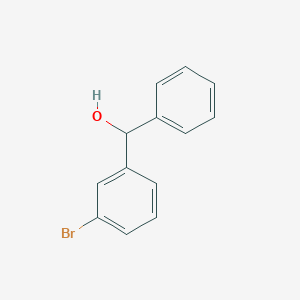

(3-bromophenyl)(phenyl)methanol

描述

Position within Diaryl- and Arylmethanol Chemistry

(3-Bromophenyl)(phenyl)methanol is a prominent member of the diaryl- and arylmethanol class of compounds. These structures, featuring a methanol (B129727) carbon atom attached to two aryl groups or one aryl and one other substituent, are fundamental scaffolds in medicinal chemistry and materials science. The presence of the bromine atom at the meta-position of one of the phenyl rings in this compound introduces a key functional handle. This allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions, which are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds.

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63012-04-4 |

| Molecular Formula | C₁₃H₁₁BrO |

| Molecular Weight | 263.13 g/mol |

| Melting Point | 43-45 °C |

| Physical Form | Powder |

| IUPAC Name | This compound |

Note: Data sourced from publicly available chemical databases. nih.govsigmaaldrich.com

Academic Significance in Organic Synthesis and Stereochemistry

The academic significance of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom can be readily displaced or involved in coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce new functional groups or molecular fragments. This versatility makes it an attractive starting material for the synthesis of complex diarylmethanes, which are prevalent in many biologically active compounds and functional materials.

Furthermore, the chiral nature of this compound, with its stereogenic carbinol center, has made it a focal point in the study of asymmetric synthesis and stereochemistry. The development of methods for the enantioselective synthesis of this alcohol has been an active area of research. For instance, enantioselective reduction of the corresponding ketone, 3-bromobenzophenone, using chiral catalysts can yield enantiomerically enriched (R)- or (S)-(3-bromophenyl)(phenyl)methanol. These chiral alcohols are invaluable for the synthesis of enantiopure pharmaceuticals and other chiral materials. Research has demonstrated the use of chiral catalysts like (−)-MIB to achieve high enantiomeric excess.

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A primary focus has been on its use as a building block in the synthesis of novel organic compounds. For example, it serves as a precursor to various substituted diarylmethanols and their derivatives, which are then evaluated for their biological activities or material properties.

Another significant research avenue explores the catalytic applications involving this molecule. The development of more efficient and selective methods for its synthesis, particularly enantioselective methods, continues to be a goal. Moreover, the compound itself, or its derivatives, can act as ligands or organocatalysts in various chemical transformations. For instance, related pyridyl- and quinolyl-methanols have been investigated as organocatalysts for the reduction of aromatic nitro compounds. nih.gov

The functionalization of the bromophenyl group through cross-coupling reactions remains a cornerstone of its research applications. Palladium-based catalysts are often employed to facilitate these transformations, enabling the creation of a diverse library of compounds from a single, readily available starting material. This highlights the compound's role as a versatile platform for chemical diversification.

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJARQNJEMLYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301434 | |

| Record name | (3-Bromophenyl)phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63012-04-4 | |

| Record name | 3-Bromo-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63012-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143362 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63012-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Bromophenyl)phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromophenyl Phenyl Methanol and Analogues

Classical Approaches to Substituted Diarylmethanols

Traditional methods for the synthesis of substituted diarylmethanols have long relied on well-established organometallic reactions. These approaches are valued for their reliability and the accessibility of starting materials.

Grignard Reaction-Based Syntheses

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing diarylmethanols. cerritos.eduresearchgate.netresearchgate.netyoutube.com This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. cerritos.eduresearchgate.net In the context of (3-bromophenyl)(phenyl)methanol, this can be achieved by reacting phenylmagnesium bromide with 3-bromobenzaldehyde (B42254) or, conversely, by reacting 3-bromophenylmagnesium bromide with benzaldehyde.

The general process involves the initial formation of the Grignard reagent by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu This is a moisture-sensitive step and requires anhydrous conditions to prevent the quenching of the highly reactive organometallic species. researchgate.netresearchgate.net Once formed, the Grignard reagent is added to the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final diaryl-methanol product. youtube.com

A typical reaction sequence is as follows:

Formation of Grignard Reagent: Aryl-Br + Mg → Aryl-MgBr

Addition to Aldehyde: Aryl-MgBr + Ar'CHO → Aryl-CH(OMgBr)-Ar'

Acidic Workup: Aryl-CH(OMgBr)-Ar' + H₃O⁺ → Aryl-CH(OH)-Ar' + Mg(OH)Br

The versatility of the Grignard reaction allows for the synthesis of a wide range of substituted diarylmethanols by varying the aryl halides and aldehydes used.

Wittig Rearrangement Strategies for Substituted Derivatives

The rsc.orgnih.gov-Wittig rearrangement offers an alternative pathway to substituted diarylmethanols, particularly for isomerically pure products. nih.govacs.orgnih.govacs.org This rearrangement involves the deprotonation of a benzyl (B1604629) ether to form a carbanion, which then undergoes a concerted rearrangement to form a more stable alkoxide.

Recent studies have shown that the N-butyl amide group can effectively promote the rsc.orgnih.gov-Wittig rearrangement of aryl benzyl ethers. nih.govacs.orgnih.gov This strategy allows for a two-step synthesis of substituted diarylmethanols starting from readily available hydroxybenzoic acid derivatives. nih.gov The method is compatible with various functional groups, including methyl, methoxy, and fluoro substituents, and is applicable to ortho, meta, and para isomers. nih.govacs.orgacs.org

The general synthetic route involves:

O-benzylation of a hydroxybenzoic acid derivative.

Conversion of the carboxylic acid to an N-butyl amide.

Treatment with a strong base, such as n-butyllithium, to induce the rsc.orgnih.gov-Wittig rearrangement.

For instance, the synthesis of a meta-substituted diarylmethanol would proceed from a 3-benzyloxy-N-butylbenzamide. Deprotonation at the benzylic position, facilitated by the amide group, initiates the rearrangement to furnish the corresponding diarylmethanol. nih.govmdpi.com While effective, this method is sensitive to the reaction conditions and the nature of the substituents on the aromatic rings. nih.govacs.org

Catalytic Asymmetric Synthesis of Enantioenriched Diarylmethanols

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, providing access to enantioenriched diarylmethanols with high stereocontrol. rsc.orgrsc.org These methods are crucial for the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. rsc.orgrsc.org

Enantioselective Arylation of Aldehydes

A prominent strategy for the asymmetric synthesis of diarylmethanols is the enantioselective addition of an aryl nucleophile to an aldehyde. rsc.orgrsc.orgnih.govnih.govacs.orgprinceton.eduwiley-vch.de This approach allows for the direct formation of the chiral carbinol center.

A powerful one-pot procedure for the catalytic asymmetric synthesis of diarylmethanols involves the use of organozinc reagents generated in situ. nih.gov This method starts with a commercially available aryl bromide, which undergoes a lithium-bromide exchange with n-butyllithium. The resulting aryllithium species is then transmetallated with a zinc salt, such as zinc chloride (ZnCl₂), to form an arylzinc reagent. nih.gov

The sequence of reactions is as follows:

Lithium-Bromide Exchange: Ar-Br + n-BuLi → Ar-Li + n-BuBr

Transmetallation: Ar-Li + ZnCl₂ → Ar-ZnCl + LiCl

To enhance the reactivity and selectivity, a second equivalent of n-butyllithium can be added to form a mixed organozinc species, ArZnBu. nih.gov However, the presence of lithium chloride (LiCl) as a byproduct can promote a non-selective background reaction, leading to lower enantioselectivities. To mitigate this, a chelating diamine like tetraethylethylenediamine (TEEDA) can be added to sequester the LiCl. nih.gov

The enantioselectivity of the arylation of aldehydes is controlled by the use of chiral ligands. chemrxiv.orgrsc.orgchemrxiv.orgacs.orgalfa-chemistry.com Chiral amino alcohols have emerged as highly effective ligands in these reactions. chemrxiv.orgrsc.orgchemrxiv.orgalfa-chemistry.com These ligands coordinate to the metal center (e.g., zinc), creating a chiral environment that directs the addition of the aryl group to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the diarylmethanol.

The catalytic cycle typically involves the formation of a chiral catalyst by the reaction of the chiral amino alcohol with the organozinc reagent. This chiral complex then activates the aldehyde for nucleophilic attack by the aryl group. The choice of the chiral amino alcohol ligand is critical and is often optimized for a specific substrate and reaction conditions to achieve high yields and enantiomeric excesses (ee). rsc.org

The development of new and efficient chiral amino alcohol ligands remains an active area of research, with the goal of expanding the scope and improving the selectivity of these important transformations. rsc.org

Data Tables

Table 1: Representative Yields for Wittig Rearrangement to Diarylmethanols

| Starting Material Substituent | Product | Yield (%) |

| Unsubstituted | 2-Hydroxy-N-butyl-α-phenylbenzeneacetamide | 75 |

| 4-Methyl | 2-Hydroxy-N-butyl-α-(4-methylphenyl)benzeneacetamide | 80 |

| 4-Methoxy | 2-Hydroxy-N-butyl-α-(4-methoxyphenyl)benzeneacetamide | 85 |

| 4-Fluoro | 2-Hydroxy-N-butyl-α-(4-fluorophenyl)benzeneacetamide | 65 |

Data compiled from studies on Wittig rearrangements of benzyloxy-N-butylbenzamides. nih.govacs.org

Table 2: Enantioselective Phenylation of Aldehydes using Chiral Ligands

| Aldehyde | Chiral Ligand | Yield (%) | ee (%) |

| Benzaldehyde | (1R,2S)-N-methylephedrine | 95 | 92 |

| 2-Naphthaldehyde | (1R,2S)-N-methylephedrine | 98 | 95 |

| 3-Bromobenzaldehyde | Chiral Amino Thiol | 85 | 90 |

Data represents typical results from catalytic asymmetric aryl transfer reactions. nih.govthieme-connect.com

Strategies for LiCl Byproduct Sequestration and its Impact on Stereoselectivity

The synthesis of diarylmethanols such as this compound is commonly achieved via the Grignard reaction, for instance, by reacting 3-bromobenzaldehyde with phenylmagnesium bromide. wikipedia.orgcerritos.edu The reactivity and selectivity of Grignard reagents can be significantly influenced by the presence of additives, with lithium chloride (LiCl) being a particularly effective agent. The addition of LiCl to Grignard reagents, often creating what is known as a "turbo-Grignard reagent" like i-PrMgCl·LiCl, has a profound effect on the reaction medium. rsc.orgorganic-chemistry.org

LiCl works by breaking down the polymeric aggregates of Grignard reagents that exist in solution, a phenomenon governed by the Schlenk equilibrium. rsc.orgnih.gov This disaggregation leads to the formation of more soluble, and often more reactive, monomeric or dimeric organomagnesium species. organic-chemistry.orgnih.gov By preventing the precipitation of magnesium salts and ensuring a more homogeneous solution, LiCl can lead to cleaner reactions and higher yields.

The impact on stereoselectivity arises from the formation of a more defined and reactive nucleophilic species. In asymmetric additions, the transition state's geometry is critical for determining the stereochemical outcome. The presence of LiCl can alter the aggregation state of both the Grignard reagent and the chiral ligand-metal complex, leading to a more ordered and predictable transition state. This can enhance the enantioselectivity of the reaction. For instance, in cascade addition/cyclization reactions mediated by Grignard reagents, LiCl has been shown to be a crucial additive for achieving high stereoselectivity. nih.gov The enhanced reactivity and solubility imparted by LiCl allow reactions to proceed smoothly at lower temperatures, which is often beneficial for improving stereocontrol. organic-chemistry.org

Table 1: Effect of LiCl on Grignard Reagent Properties

| Property | Standard Grignard Reagent | RMgCl·LiCl (Turbo-Grignard) | Reference |

|---|---|---|---|

| Solubility | Prone to aggregation and precipitation | Enhanced solubility | organic-chemistry.orgnih.gov |

| Reactivity | Moderate | Increased nucleophilicity and reactivity | rsc.orgorganic-chemistry.org |

| Reaction Conditions | Often requires higher temperatures | Allows for milder reaction conditions | organic-chemistry.org |

| Functional Group Tolerance | Limited | Excellent functional group tolerance | rsc.org |

Application of Chiral N-Sulfonylated Amino Alcohols in Asymmetric Additions

Chiral N-sulfonylated amino alcohols are a well-established class of ligands in asymmetric catalysis, particularly for the addition of organometallic reagents to carbonyl compounds. mdpi.comacs.org These ligands are valued because they are readily synthesized, stable, and effective at inducing high levels of enantioselectivity. mdpi.comresearchgate.net In the context of synthesizing chiral diarylmethanols, these ligands are typically used to catalyze the enantioselective addition of organozinc reagents to aldehydes. mdpi.com

The general mechanism involves the reaction of the N-sulfonylated amino alcohol with a dialkylzinc reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a specific three-dimensional orientation. The subsequent delivery of the alkyl or aryl group from the organozinc reagent to one face of the aldehyde carbonyl is sterically directed, resulting in the preferential formation of one enantiomer of the secondary alcohol. mdpi.com A variety of these ligands have been successfully employed in such transformations. mdpi.comacs.org Chiral 1,2-amino alcohols are considered privileged structures for use as chiral ligands in these types of reactions. nih.gov

Catalyzed Asymmetric Phenyl Transfer Reactions onto Aromatic Aldehydes

The asymmetric transfer of a phenyl group to an aromatic aldehyde is a direct method for producing enantiomerically enriched diarylmethanols. These reactions typically employ a phenyl-donating reagent, such as diphenylzinc (B92339) or a triarylborane, in the presence of a substoichiometric amount of a chiral catalyst. researchgate.netcsu.edu.au

One successful approach utilizes chiral tertiary aminonaphthols as ligands. These ligands have demonstrated high efficiency in the asymmetric catalytic phenyl transfer to various aromatic aldehydes, affording chiral diarylmethanols in high yields and with excellent enantiomeric excess (ee), in some cases up to 99%. csu.edu.au Another strategy involves ligands derived from inexpensive and readily available (R)- or (S)-mandelic acid, which have been used to catalyze the addition of a phenyl group from a triphenylborane/diethylzinc mixture to aldehydes, achieving good yields and moderate enantioselectivities. researchgate.net

The catalyst, typically a chiral ligand complexed with a metal, forms a chiral environment around the aldehyde. The phenyl group is then transferred to a specific face of the carbonyl, leading to the desired chiral alcohol. The choice of ligand, metal, and phenyl source is crucial for achieving high selectivity.

Table 2: Examples of Catalyzed Asymmetric Phenyl Transfer to Aromatic Aldehydes

| Aldehyde Substrate | Phenyl Source | Chiral Ligand/Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Triphenylborane/Diethylzinc | Mandelic acid-derived oxazoline | up to 76% | up to 35% | researchgate.net |

| Various Aromatic Aldehydes | Diphenylzinc | Chiral tertiary aminonaphthol | High | up to 99% | csu.edu.au |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Analogues)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and can be adapted for the synthesis of diaryl-methane frameworks. libretexts.orgwikipedia.org The Suzuki-Miyaura reaction typically couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org

A plausible route to this compound using this methodology could involve two main steps:

Suzuki-Miyaura Coupling : Reaction of 3-bromobenzaldehyde with phenylboronic acid, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base, would yield 3-formylbiphenyl. mdpi.com

Reduction : The resulting aldehyde can then be reduced to the corresponding alcohol, (3-biphenyl)methanol, using a standard reducing agent like sodium borohydride.

Alternatively, palladium catalysis can be used to synthesize triarylmethanes from diarylmethyl esters, which are derivatives of diarylmethanols. nih.gov This indicates the diaryl-methanol is a key intermediate accessible for further functionalization via cross-coupling. nih.gov While direct coupling to form the diarylmethanol in one step is less common than the Grignard approach, the synthesis of precursors via Suzuki-Miyaura coupling is a versatile and widely used strategy in organic synthesis. nih.govnih.govacs.org

Bromination Strategies for Phenylmethanol Derivatives

Direct Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent for bromination. wikipedia.org While it is famously used for allylic and benzylic bromination under radical conditions (the Wohl-Ziegler reaction), it can also be used for electrophilic aromatic bromination, particularly on activated rings. wikipedia.orgmychemblog.comlibretexts.org

For a precursor like diphenylmethanol, direct bromination on one of the phenyl rings requires conditions that favor electrophilic aromatic substitution over oxidation of the alcohol or benzylic bromination. The outcome is highly dependent on the solvent and the presence of catalysts.

On Electron-Rich Substrates : NBS readily brominates electron-rich aromatic compounds such as phenols and anilines. wikipedia.org

Solvent Effects : Using a polar solvent like N,N-dimethylformamide (DMF) can promote para-selective aromatic bromination. wikipedia.org

Acid Catalysis : The presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), can activate NBS, making it a more potent electrophile and facilitating the bromination of less activated aromatic rings. mdpi.com This method has been shown to be effective for the selective ortho-bromination of substituted phenols. mdpi.com

For a substrate like benzhydrol (diphenylmethanol), careful selection of conditions would be necessary to achieve selective monobromination on one of the rings.

Aluminum Chloride-Mediated Bromination of Precursors

The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst with elemental bromine (Br₂) is a classic method for electrophilic aromatic bromination. This Friedel-Crafts-type reaction can be applied to precursors of this compound.

In this reaction, AlCl₃ polarizes the Br-Br bond, generating a potent electrophile (formally "Br⁺") that can attack the electron-rich aromatic ring. For a precursor like diphenylmethanol, the reaction would proceed via electrophilic attack on one of the phenyl rings. The directing effects of the existing substituent (the phenyl(hydroxy)methyl group) would influence the position of bromination, likely favoring the ortho and para positions. Controlling the stoichiometry of the bromine and the reaction conditions would be crucial to favor mono-bromination and prevent the formation of poly-brominated byproducts.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₁BrO |

| 3-Bromobenzaldehyde | C₇H₅BrO |

| Phenylmagnesium bromide | C₆H₅BrMg |

| Lithium chloride | LiCl |

| i-PrMgCl·LiCl | C₃H₇Cl₂LiMg |

| N-Sulfonylated amino alcohols | Variable |

| Diethylzinc | C₄H₁₀Zn |

| Diphenylzinc | C₁₂H₁₀Zn |

| Triarylborane | Variable |

| 4-Chlorobenzaldehyde | C₇H₅ClO |

| Mandelic acid | C₈H₈O₃ |

| (R)-3,3'-dianisyl-BINOL | C₃₄H₂₈O₄ |

| Palladium tetrakis(triphenylphosphine) | C₇₂H₆₀P₄Pd |

| Phenylboronic acid | C₆H₇BO₂ |

| 3-Formylbiphenyl | C₁₃H₁₀O |

| Sodium borohydride | BH₄Na |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S |

| Diphenylmethanol (Benzhydrol) | C₁₃H₁₂O |

| Aluminum chloride | AlCl₃ |

Chemical Reactivity and Transformations of 3 Bromophenyl Phenyl Methanol

Oxidation Reactions Leading to Ketone Derivatives

The secondary alcohol functionality of (3-bromophenyl)(phenyl)methanol can be readily oxidized to form the corresponding ketone, (3-bromophenyl)(phenyl)methanone, also known as 3-bromobenzophenone. This transformation is a fundamental process in organic synthesis. wikipedia.org Benzylic alcohols are particularly susceptible to oxidation. wikipedia.org A wide array of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, cost, and scale) and tolerance of other functional groups. rsc.org

Common and effective reagents for this oxidation include:

Sodium bromate (NaBrO₃) with Ammonium Chloride (NH₄Cl): This combination serves as an efficient and economical reagent for the selective oxidation of secondary and benzylic alcohols under mild conditions in aqueous acetonitrile. rsc.org

Dess-Martin Periodinane (DMP): A mild oxidant that converts alcohols to ketones or aldehydes effectively at room temperature, typically in dichloromethane. wikipedia.org

TEMPO-based Systems: 2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) and its derivatives are used as catalysts in combination with a stoichiometric oxidant like ceric ammonium nitrate (CAN) or in an iron-catalyzed system with oxygen. organic-chemistry.orgorganic-chemistry.org

Urea-Hydrogen Peroxide with Magnesium Bromide: This system provides an efficient method for the oxidation of secondary benzylic alcohols. organic-chemistry.org

Cerium(III) Bromide with Hydrogen Peroxide: This combination offers a green and highly efficient system for the selective oxidation of secondary alcohols. organic-chemistry.org

Potassium Tetrasodium Diperiodatocuprate(III): This Cu(III) complex is a selective reagent for oxidizing benzylic alcohols to the corresponding carbonyl compounds in an alkaline solution. researchgate.net

The general reaction is summarized below:

| Reagent System | Conditions | Selectivity |

| NaBrO₃ / NH₄Cl | Aqueous acetonitrile, 80°C | Benzylic & Secondary Alcohols |

| Dess-Martin Periodinane | Dichloromethane, Room Temp. | Primary & Secondary Alcohols |

| TEMPO / CAN | Aerobic conditions | Benzylic & Allylic Alcohols |

| Urea-H₂O₂ / MgBr₂ | Not specified | Benzylic Alcohols |

| CeBr₃ / H₂O₂ | Not specified | Secondary over Primary Alcohols |

| KNa₄[Cu(HIO₆)₂] | Alkaline solution | Benzylic Alcohols |

Reduction Reactions to Alkane Analogues

The complete reduction of the benzylic hydroxyl group in this compound to a methylene group yields the corresponding alkane analogue, 1-bromo-3-(phenylmethyl)benzene. This deoxygenation is a key transformation. Several methods are effective for the reduction of benzylic alcohols.

One of the most classic and effective methods involves the use of hydriodic acid (HI) , often with red phosphorus (P) to regenerate the HI in situ. beilstein-journals.orgresearchgate.net A modernized protocol uses a biphasic toluene-water reaction medium, which allows for milder conditions and easier product isolation compared to traditional aqueous systems. beilstein-journals.orgresearchgate.netnih.gov In this reaction, the hydroxyl group is first substituted by iodide, and the resulting alkyl iodide is subsequently reduced by another equivalent of HI. beilstein-journals.orgnih.gov Secondary benzylic alcohols are known to react efficiently under these conditions. researchgate.netnih.gov

Another common and powerful method is catalytic hydrogenolysis . stackexchange.com Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C), the benzylic C-O bond can be cleaved to afford the alkane. This method is widely used for the cleavage of benzyl (B1604629) ethers and is also effective for the reduction of benzylic alcohols. stackexchange.com

More specialized reagents can also be employed. For instance, indium(III) chloride (InCl₃) can catalyze the reduction of secondary and tertiary alcohols using chlorodiphenylsilane as the reducing agent. stackexchange.com

| Method | Reagents | Key Features |

| Hydriodic Acid Reduction | HI, Red Phosphorus | Classic, effective method; can be run in a biphasic system. beilstein-journals.orgresearchgate.net |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, clean method for benzylic C-O bond cleavage. stackexchange.com |

| Silane Reduction | InCl₃, ClSiHPh₂ | Catalytic method selective for secondary and tertiary alcohols. stackexchange.com |

Nucleophilic Substitution Pathways Involving the Bromine Substituent

The bromine atom on the phenyl ring of this compound is relatively unreactive toward traditional nucleophilic aromatic substitution (SₙAr) mechanisms, as the ring lacks strong electron-withdrawing groups in the ortho or para positions to stabilize the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.orglumenlearning.com Therefore, modern transition-metal-catalyzed cross-coupling reactions are the primary pathways for achieving nucleophilic substitution at this position. These reactions have revolutionized the synthesis of complex aromatic compounds. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.orgorganic-chemistry.org This method allows the bromine atom of this compound to be substituted by various amino groups, providing access to a large family of arylamine derivatives. The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

Sonogashira Coupling: This reaction forms carbon-carbon bonds between aryl halides and terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov Applying this reaction to this compound allows for the introduction of various alkynyl groups at the 3-position of the phenyl ring, leading to the synthesis of arylalkynes.

These cross-coupling reactions serve as powerful tools for substituting the bromine atom with a diverse array of nucleophiles (amines, alkynes, etc.), transformations that are otherwise difficult to achieve.

Derivatization for Functional Group Interconversion

The dual reactivity of this compound allows for targeted derivatization at either the hydroxyl group or the bromo-substituent, facilitating functional group interconversion.

Sulfinyl derivatives, such as 2-(((3-bromophenyl)(phenyl)methyl)sulfinyl)acetamide, can be synthesized from this compound. nih.gov The synthesis typically proceeds through a two-step sequence. First, the hydroxyl group is displaced by a sulfur nucleophile to form a thioether (sulfide). This can be achieved by reacting the alcohol with a thiol, such as thioglycolic acid or thiophen-2-ylmethanethiol, often under acidic conditions. acs.orgsemanticscholar.org In the second step, the resulting thioether is selectively oxidized to the sulfinyl derivative (a sulfoxide) using an oxidizing agent like hydrogen peroxide (H₂O₂). semanticscholar.org This sequence provides a reliable pathway to introduce the sulfinyl moiety. acs.org

The bromine substituent is an ideal handle for conversion into other functional groups, most notably boronate esters. This transformation is typically achieved via the Miyaura-Ishiyama borylation reaction , a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), or with pinacolborane. organic-chemistry.orgbeilstein-journals.orgnih.gov The reaction requires a palladium source (e.g., Pd(dba)₂), a phosphine ligand, and a base like potassium acetate (KOAc). organic-chemistry.orgresearchgate.netacs.org The resulting (3-(dihydroxyboryl)phenyl)(phenyl)methanol pinacol ester is a stable, versatile intermediate. Its primary utility lies in its ability to participate in subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a C-C bond by coupling with another aryl or vinyl halide. This two-step sequence (borylation followed by Suzuki coupling) is a cornerstone of modern organic synthesis for constructing biaryl structures.

Late-Stage Chemical Modifications and Analogous Compound Syntheses

This compound is a valuable scaffold for late-stage chemical modifications and the synthesis of compound libraries containing analogous structures. "Late-stage functionalization" refers to the introduction of new functional groups into a complex molecule at a late point in its synthesis, which is a highly efficient strategy in drug discovery. nih.gov

The two distinct reactive sites on the molecule offer orthogonal chemical handles:

The Hydroxyl Group: Can be derivatized as described (e.g., oxidation, formation of thioethers) or used as a directing group for C-H functionalization reactions on the phenyl rings. nih.gov

The Bromo Substituent: Acts as a versatile coupling point for introducing a wide variety of substituents via palladium-catalyzed reactions, as detailed in sections 3.3 and 3.4.2.

This dual functionality allows for the systematic synthesis of analogues to explore structure-activity relationships (SAR). nih.gov For example, the bromo group can be converted to a boronate ester, which is then coupled with a diverse panel of aryl halides to create a library of biaryl compounds. Alternatively, the bromo group can be retained while the hydroxyl group is modified. This strategic approach enables the efficient generation of novel, complex molecules from a common intermediate.

Stereochemical Aspects and Enantioselective Synthesis

Chiral Properties of (3-Bromophenyl)(phenyl)methanol and Related Benzhydrols

This compound belongs to the class of chemical compounds known as benzhydrols or diarylmethanols. The central carbon atom in its structure is bonded to a hydrogen atom, a hydroxyl group (-OH), a phenyl group, and a 3-bromophenyl group. nih.gov Because this central carbon is attached to four different substituents, it is a stereocenter, rendering the molecule chiral. Consequently, this compound exists as a pair of non-superimposable mirror images called enantiomers.

This chirality is a fundamental characteristic of all asymmetrically substituted benzhydrols. The presence of two different aryl groups is crucial for the existence of stereoisomerism. These enantiomers possess identical physical and chemical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light (optical activity) and with other chiral entities. wikipedia.orgwikipedia.org This distinction is of paramount importance in fields like medicinal chemistry, where the biological activity of enantiomers can vary significantly. nih.gov

Development and Application of Enantioselective Catalysis in Diaryl- and Arylmethanol Formation

The synthesis of single-enantiomer benzhydrols is a key objective in modern organic chemistry. Enantioselective catalysis, particularly the asymmetric hydrogenation of prochiral diaryl ketones (benzophenones), stands out as one of the most efficient methods. acs.org This approach directly generates a chiral alcohol from a non-chiral precursor with high atom economy.

Significant progress has been made using transition metal catalysts coordinated to chiral ligands. For instance, manganese(I) complexes with imidazole-based chiral PNN tridentate ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of unsymmetrical benzophenones. acs.orgacs.org This system effectively reduces a variety of diaryl ketones to their corresponding chiral benzhydrols with excellent enantiomeric excess (ee), often exceeding 99%. acs.org The reaction typically utilizes an industrially practical base like potassium carbonate and shows broad substrate scope and functional group tolerance. acs.org The steric and electronic properties of the substituents on the benzophenone (B1666685) substrate can influence the enantioselectivity of the reaction. acs.org

| Substrate (Benzophenone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methylbenzophenone | Mn(I) with Chiral PNN Ligand | >99 | 98 |

| 2-Methoxybenzophenone | Mn(I) with Chiral PNN Ligand | >99 | 99 |

| 2-Chlorobenzophenone | Mn(I) with Chiral PNN Ligand | >99 | 91 |

| 2,6-Disubstituted Ketone | Mn(I) with Chiral PNN Ligand | 97 | >99 |

| Phenyl(thiophen-2-yl)methanone | Mn(I) with Chiral PNN Ligand | 98 | 64 |

Methodologies for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

Determining the enantiomeric excess (ee) of a chiral compound is crucial for evaluating the success of an enantioselective synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose. csfarmacie.czyoutube.com

In this method, the enantiomers are passed through a column packed with a chiral material. The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. youtube.com This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including benzhydrols. mdpi.comnih.govscirp.org The separation can be performed in various modes, including normal-phase, reversed-phase, and polar-organic modes. nih.gov

Other methods for determining ee include:

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral capillary column to separate volatile enantiomers. rsc.org

Spectroscopic Techniques: A novel approach involves using attenuated total reflectance infrared (ATR-IR) spectroscopy. In this method, the chiral compound forms diastereomeric guest-host complexes with a chiral selector, leading to small, measurable changes in the IR spectrum that correlate with the enantiomeric excess. nih.gov

Strategies for Enantioresolution of Racemic Mixtures

When a chiral compound is synthesized without chiral control, it forms a racemic mixture (a 50:50 mixture of both enantiomers). Enantioresolution is the process of separating these enantiomers.

This classic strategy involves chemically converting the mixture of enantiomers into a mixture of diastereomers. wikipedia.org This is achieved by reacting the racemic alcohol, such as this compound, with an enantiomerically pure chiral auxiliary. rsc.orgmdpi.com Chiral carboxylic acids like mandelic acid are common auxiliaries. wikipedia.orgmdpi.com The resulting products are diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point, and chromatographic behavior) and can be separated using standard techniques like crystallization or achiral column chromatography. youtube.commdpi.com After separation, the chiral auxiliary is cleaved from the separated diastereomers to yield the individual, enantiomerically pure alcohols. rsc.org

Direct separation of enantiomers using preparative Chiral Stationary Phase (CSP) chromatography is a powerful technique that avoids the need for derivatization. csfarmacie.czsigmaaldrich.com This method is an extension of the analytical HPLC technique described earlier but is scaled up to isolate larger quantities of each enantiomer. nih.gov Immobilized polysaccharide-based CSPs are often used due to their broad applicability and robustness. nih.govnih.gov Fast and efficient baseline separation of asymmetrically substituted diarylmethanols can be achieved on specialized CSPs, such as those derived from N-3,5-dinitrobenzoylated (R,R)-1,2-diphenyl-1,2-ethanediamine. sigmaaldrich.com This method allows for the direct isolation of both enantiomers in high purity from a racemic mixture.

| CSP Type | Common Trade Names | Typical Application |

|---|---|---|

| Polysaccharide-based (Coated) | Chiralcel OD, Chiralpak AD | Broad enantioseparation of various racemates, including aptazepine derivatives. |

| Polysaccharide-based (Immobilized) | Chiralpak IA | Robust enantioseparation, compatible with a wider range of solvents. |

| Polysaccharide-based (Cellulose) | Lux Cellulose-2 | Reversed-phase chiral separation of drug substances and their diastereomers. |

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The reaction can be stopped at a certain point (typically around 50% conversion) to recover the unreacted enantiomer with high enantiomeric excess. wikipedia.org

Key strategies for the kinetic resolution of racemic alcohols include:

Enzymatic Reactions: Enzymes, such as lipases, are highly stereoselective catalysts. They are widely used to catalyze the enantioselective acylation of alcohols, where one enantiomer is esterified much faster than the other. This method is highly effective but is often limited by the fact that enzymes are typically available in only one enantiomeric form. nih.govacs.org Whole-cell biocatalysts are also employed for the kinetic resolution of racemic amines and can be adapted for alcohols. mdpi.com

Non-Enzymatic Asymmetric Catalysis: Chiral chemical catalysts can also be used for kinetic resolution. For example, the enantioselective silylation of racemic alcohols using a copper-hydride catalyst with a chiral ligand can achieve high selectivity factors for a broad range of substrates, including benzylic alcohols. nih.gov Another approach uses chiral amidine-based organocatalysts for the enantioselective acylation of secondary alcohols. nih.govacs.org A recently developed method utilizes enantioselective photocatalysis, where a target enantiomer is specifically adsorbed onto a molecularly imprinted photocatalyst and subsequently degraded, enriching the mixture in the other enantiomer. nih.gov

Advanced Techniques for Absolute Configuration Determination (e.g., Circular Dichroism Spectroscopy)

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology and materials science. For this compound, a chiral diarylmethanol, advanced spectroscopic techniques, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), offer powerful tools for this purpose. These methods provide detailed structural information based on the differential interaction of the chiral molecule with polarized light.

The core principle behind using chiroptical spectroscopy for absolute configuration determination lies in the comparison of experimentally measured spectra with theoretically calculated spectra for a specific enantiomer. A match between the experimental and calculated spectra provides a high degree of confidence in the assigned absolute configuration.

The Role of Circular Dichroism Spectroscopy

Circular dichroism (CD) refers to the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots the difference in molar absorptivity (Δε) or the molar ellipticity ([\θ]) against the wavelength. The resulting positive or negative signals, known as Cotton effects, are characteristic of the molecule's three-dimensional structure.

For a molecule like this compound, which contains phenyl and bromophenyl chromophores, electronic transitions within these aromatic rings will give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the chromophores around the stereogenic carbinol center.

The process of determining the absolute configuration of this compound using ECD spectroscopy typically involves the following steps:

Conformational Analysis: The first and crucial step is to identify all stable low-energy conformers of the molecule. Due to the rotational freedom around the C-C and C-O single bonds, this compound can exist in multiple conformations. Computational methods, such as molecular mechanics or density functional theory (DFT), are employed to perform a systematic conformational search.

Quantum Chemical Calculations: For each identified stable conformer of a chosen enantiomer (e.g., the (R)-enantiomer), the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). This calculation predicts the excitation energies (wavelengths) and rotational strengths of the electronic transitions, which determine the sign and intensity of the Cotton effects.

Spectral Averaging: The calculated ECD spectra of the individual conformers are then averaged according to their predicted Boltzmann population at a given temperature. This provides a theoretical ECD spectrum for the chosen enantiomer that accounts for the conformational flexibility of the molecule in solution.

Comparison with Experimental Data: The theoretically calculated ECD spectrum is then compared with the experimental ECD spectrum obtained from a purified sample of one of the enantiomers of this compound. If the calculated spectrum for the (R)-enantiomer matches the experimental spectrum, the absolute configuration of the sample is assigned as (R). If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (S)-enantiomer.

Detailed Research Findings

While specific experimental and calculated ECD data for this compound are not extensively reported in the public domain, the methodology has been successfully applied to a wide range of structurally analogous chiral diarylmethanols and other aromatic compounds. Research on these related molecules demonstrates the reliability of the TD-DFT/ECD approach. For instance, studies on various benzhydrol derivatives have shown excellent agreement between calculated and experimental ECD spectra, allowing for confident assignment of their absolute configurations.

The presence of the bromine atom in this compound can be advantageous for ECD analysis. The heavy atom can influence the electronic transitions and potentially lead to more distinct Cotton effects, facilitating a more straightforward comparison between theoretical and experimental spectra.

Illustrative Data Table

The following table provides a hypothetical example of the kind of data that would be generated in an ECD study to determine the absolute configuration of this compound. It illustrates a comparison between experimental data for one enantiomer and the calculated data for the (R)-enantiomer.

| Parameter | Experimental Data (Enantiomer A) | Calculated Data ((R)-(3-bromophenyl)(phenyl)methanol) |

| Cotton Effect 1 | ||

| Wavelength (λ) | ~265 nm | 268 nm |

| Sign | Positive | Positive |

| Molar Ellipticity ([\θ]) | +1.5 x 10⁴ | +1.8 x 10⁴ |

| Rotational Strength (R) | - | 15.2 x 10⁻⁴⁰ cgs |

| Cotton Effect 2 | ||

| Wavelength (λ) | ~240 nm | 242 nm |

| Sign | Negative | Negative |

| Molar Ellipticity ([\θ]) | -2.8 x 10⁴ | -3.1 x 10⁴ |

| Rotational Strength (R) | - | -25.7 x 10⁻⁴⁰ cgs |

| Cotton Effect 3 | ||

| Wavelength (λ) | ~215 nm | 218 nm |

| Sign | Positive | Positive |

| Molar Ellipticity ([\θ]) | +4.2 x 10⁴ | +4.9 x 10⁴ |

| Rotational Strength (R) | - | 38.5 x 10⁻⁴⁰ cgs |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of results obtained from ECD analysis but does not represent actual experimental or calculated values for this compound.

In this illustrative example, the good agreement in the signs and relative magnitudes of the Cotton effects between the experimental data for Enantiomer A and the calculated data for the (R)-isomer would lead to the assignment of Enantiomer A as (R)-(3-bromophenyl)(phenyl)methanol.

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical spectroscopy, can also be employed as a complementary or alternative technique. VCD is sensitive to the vibrational transitions of the molecule and, like ECD, the comparison between experimental and calculated VCD spectra allows for the determination of the absolute configuration. This method is particularly useful as it probes the stereochemistry of the entire molecule through its vibrational modes.

Mechanistic Insights into Reactions Involving 3 Bromophenyl Phenyl Methanol

Elucidation of Catalytic Reaction Mechanisms

The bromine-substituted phenyl group in (3-bromophenyl)(phenyl)methanol is a key functional handle for catalytic cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgwikipedia.org The generally accepted catalytic cycle for the Suzuki-Miyaura coupling, which can be applied to this compound, involves a palladium catalyst and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org

The catalytic cycle typically begins with a Pd(0) species.

Transmetalation: In this step, a second organic group, typically from an organoboron compound like a boronic acid, is transferred to the palladium center. This process requires the activation of the organoboron species by a base. organic-chemistry.org The base coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating its transfer to the electrophilic Pd(II) center. This results in a new Pd(II) complex bearing both organic fragments.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex. The two organic groups couple to form the new carbon-carbon bond of the final product, and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. libretexts.org

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligands, base, and solvent. organic-chemistry.org For instance, palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with phosphine (B1218219) ligands, which play a crucial role in stabilizing the palladium species and modulating its reactivity. libretexts.org

Role of Ligands and Stereogenic Centers in Directing Asymmetric Catalysis

The carbon atom bearing the hydroxyl group in this compound is a stereogenic center. This chirality introduces the possibility of enantioselective reactions, where one enantiomer is formed in preference to the other. The synthesis of enantiomerically enriched diarylmethanols, including this compound, is often achieved through the asymmetric reduction of the corresponding ketone, 3-bromobenzophenone.

In such reductions, chiral ligands play a pivotal role in directing the stereochemical outcome. These ligands coordinate to a metal catalyst, creating a chiral environment that favors the approach of the reducing agent to one face of the prochiral ketone over the other. This facial selectivity leads to the preferential formation of one enantiomer of the alcohol.

While specific studies on the asymmetric synthesis of this compound are not extensively reported, the principles can be inferred from related transformations. For example, enantioselective catalysis using chiral catalysts like those derived from (−)-MIB (a modified indanol-based catalyst) has been shown to be effective in producing chiral alcohols with high enantiomeric excess. The choice of ligand is critical, as it influences not only the enantioselectivity but also the catalytic activity.

The hydroxyl group of this compound can also direct subsequent reactions. For instance, in reactions involving the modification of the bromophenyl ring, the hydroxyl group can act as a directing group, influencing the regioselectivity of the transformation through coordination to the catalyst.

Investigation of Reaction Intermediate Species and Byproduct Formation

The synthesis of this compound is commonly accomplished via a Grignard reaction between phenylmagnesium bromide and 3-bromobenzaldehyde (B42254), or between 3-bromophenylmagnesium bromide and benzaldehyde. mnstate.educerritos.edu While this method is effective, it can be accompanied by the formation of intermediates and byproducts.

Reaction Intermediates: The Grignard reaction proceeds through a six-membered ring transition state involving the magnesium atom of the Grignard reagent and the carbonyl oxygen of the aldehyde. cerritos.edu The primary intermediate formed upon the addition of the Grignard reagent to the aldehyde is a magnesium alkoxide. This intermediate is then protonated during an acidic workup to yield the final alcohol product. miracosta.edu

Byproduct Formation: Several side reactions can occur during the preparation and use of the Grignard reagent, leading to the formation of byproducts.

Wurtz-type Coupling: A common byproduct is a biphenyl (B1667301) compound, formed from the coupling of two phenyl radicals. This can occur during the formation of the Grignard reagent. mnstate.edu

Protonolysis: Grignard reagents are highly basic and will react with any protic species present in the reaction mixture, such as water. This leads to the formation of benzene (B151609) (if using phenylmagnesium bromide) and reduces the yield of the desired product. mnstate.educerritos.edu

Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted aldehyde or Grignard reagent in the final product mixture.

The reaction of the Grignard reagent with unreacted starting materials can also lead to other byproducts. For instance, if excess Grignard reagent is present, it can potentially react with the hydroxyl group of the newly formed alcohol, although this is less common under typical reaction conditions. Careful control of stoichiometry and the use of anhydrous conditions are essential to minimize the formation of these byproducts. cerritos.edu

Mechanistic Studies of Electrocatalytic Transformations

The electrochemical behavior of this compound is characterized by the redox properties of its functional groups: the bromophenyl moiety and the secondary alcohol.

Electrochemical Reduction: The carbon-bromine bond in the bromophenyl group can be electrochemically reduced. The reductive dehalogenation of brominated aromatic compounds typically proceeds via a stepwise mechanism. tsijournals.com The first step involves the transfer of an electron to the molecule to form a radical anion. This radical anion is unstable and can fragment, cleaving the C-Br bond to generate an aryl radical and a bromide ion. The aryl radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium (like water or methanol) to yield the dehalogenated product, in this case, diphenylmethanol. tsijournals.com

The potential at which this reduction occurs is influenced by the solvent system and the electrode material. Boron-doped diamond electrodes have been studied for the electrochemical reduction of brominated organic compounds. tsijournals.com

Electrochemical Oxidation: The secondary alcohol group of this compound can be electrochemically oxidized. The oxidation of alcohols on electrode surfaces, such as platinum, is a complex process that can lead to various products, including ketones, aldehydes, and carboxylic acids. electronicsandbooks.com

For this compound, the primary oxidation product would be 3-bromobenzophenone. The mechanism likely involves the initial adsorption of the alcohol onto the electrode surface, followed by a series of electron and proton transfer steps. An oxygen-containing species from the electrolyte, often derived from water, is typically involved in the oxidation process. rsc.org The reaction can proceed through various intermediates, and the final product distribution depends on the electrode potential, pH, and the nature of the electrode surface.

Theoretical and Computational Investigations of 3 Bromophenyl Phenyl Methanol

Quantum Chemical Calculation Methods

Modern computational chemistry offers a suite of tools to predict and analyze the properties of molecules. For a compound like (3-bromophenyl)(phenyl)methanol, these methods would be invaluable in understanding its fundamental characteristics.

Density Functional Theory (DFT) is a powerful and widely used method for calculating the electronic structure of molecules. It would be the method of choice for determining the optimized, lowest-energy geometry (ground state) of this compound. Such calculations would provide key information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. However, no specific DFT studies focused on the ground state optimization of this particular compound have been identified in the scientific literature.

The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental starting point for many quantum chemical calculations. While computationally more demanding than some other methods, it offers a wave-function-based description of the electronic system. Semi-empirical methods, which incorporate some experimental data to simplify calculations, could also be applied to a molecule of this size. Regrettably, no published research detailing either HF or semi-empirical calculations for this compound could be located.

Molecular Structure Optimization and Conformational Analysis

The three-dimensional shape and potential for different spatial arrangements (conformations) are critical to a molecule's properties and interactions.

Without dedicated computational studies, the precise optimized molecular geometry of this compound remains undetermined. While general structural features can be inferred from its 2D representation, key parameters that would be revealed by optimization calculations are not available.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Data Not Available)

| Parameter | Value |

| C-Br Bond Length (Å) | Data Not Available |

| C-O Bond Length (Å) | Data Not Available |

| O-H Bond Length (Å) | Data Not Available |

| C-C-C Bond Angle (Phenyl Ring) (°) | Data Not Available |

| Dihedral Angle (Phenyl-C-C-Phenyl) (°) | Data Not-Available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for these parameters could be found.

The hydroxyl group in this compound makes it capable of forming hydrogen bonds, which can lead to the formation of larger, ordered structures known as supramolecular arrangements. The presence of the bulky phenyl and bromophenyl groups would influence how these molecules pack together in the solid state. However, there are no crystallographic or computational studies available that describe the hydrogen bonding patterns or the resulting supramolecular architecture of this compound.

Electronic Structure Analysis

Table 2: Hypothetical Electronic Properties of this compound (Data Not Available)

| Property | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for these parameters could be found.

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

Frontier molecular orbital theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. wikipedia.orgtaylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. ijraset.com

A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates a molecule is more prone to chemical reactions. researchgate.net For a related compound, (RS)-(3-Bromophenyl)(pyridine-2yl)methanol, density functional theory (DFT) calculations at the B3LYP/6311+G(d,p) level determined the HOMO-LUMO gap to be 5.302 eV, providing a measure of its charge transfer interactions. ijraset.com The HOMO and LUMO energy values for a similar complex were found to be -6.623 eV and -0.604 eV, respectively, indicating significant charge transfer within the molecule. researchgate.net

| Parameter | Value | Reference |

| HOMO-LUMO Gap | 5.302 eV | ijraset.com |

| HOMO Energy | -6.623 eV | researchgate.net |

| LUMO Energy | -0.604 eV | researchgate.net |

Note: Data is for a related compound, (RS)-(3-Bromophenyl)(pyridine-2yl)methanol, and a similar complex, and is provided for illustrative purposes.

Molecular Electrostatic Potential (MESP) Mapping and Interpretation

Molecular electrostatic potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. wolfram.com The MESP surface illustrates the electrostatic potential, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. wolfram.comresearchgate.net Green areas represent regions with near-zero potential. wolfram.com

The MESP map provides insights into a molecule's electrophilic and nucleophilic reactivity. researchgate.net For instance, in a study of related compounds, the negative electrostatic potential regions (red) were associated with electrophilic reactivity, while the positive regions (blue) were linked to nucleophilic reactivity. researchgate.net The shape and characteristics of the MESP are influenced by factors such as spatial confinement, which can alter the electron density distribution. mdpi.com

Derivation and Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various properties. These descriptors are instrumental in structure-activity relationship studies. Key descriptors include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness and softness.

For a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, quantum chemical studies were performed using DFT at the B3LYP/6311+G(d,p) level to understand its properties and active sites. ijraset.com These calculations provide valuable data on the molecule's reactivity and stability.

| Descriptor | Definition | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. ijraset.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

Spectroscopic Data Correlation and Prediction

Theoretical calculations play a crucial role in the interpretation and prediction of spectroscopic data, providing a deeper understanding of a molecule's structure and vibrational modes.

Theoretical Prediction of Vibrational Spectra (Infrared)

Theoretical vibrational analysis, often performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. These calculations help in the assignment of observed vibrational frequencies to specific molecular motions. For a related molecule, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, a theoretical IR and normal mode analysis was conducted. ijraset.com The study identified characteristic vibrations, such as C-C stretching modes in the range of 1100 cm⁻¹ to 800 cm⁻¹, and C-H stretching vibrations between 3110-2929 cm⁻¹. ijraset.com Such theoretical spectra are invaluable for elucidating molecular structure in conjunction with experimental data. ijraset.com

Computational Determination of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Weak Interaction Analysis (e.g., Reduced Density Gradient)

Weak interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular architecture of molecules like this compound. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these non-covalent interactions. While specific RDG analysis for this compound was not found, the diverse supramolecular arrangements observed in diphenyl methanols highlight the importance of these weak interactions. ijraset.com The presence of a halogen atom like bromine can further influence these interactions through halogen bonding.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Utilization as a Building Block for Complex Organic Architectures

The strategic placement of a bromine atom on one of the phenyl rings of (3-bromophenyl)(phenyl)methanol makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic scaffolds. The bromine atom can be readily substituted through powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to generate intricate molecular frameworks.

For instance, this compound can serve as a key starting material in the synthesis of substituted biaryls and tetraarylethylenes. nih.govuwindsor.camdpi.comresearchgate.net These structural motifs are prevalent in many functional materials and complex natural products. The general strategy involves the palladium-catalyzed cross-coupling of the aryl bromide with a suitable boronic acid or its derivative. This approach allows for the programmed synthesis of highly substituted aromatic systems with a high degree of control over the final architecture.

Furthermore, the diarylmethanol moiety itself can be a precursor to other functional groups, expanding its utility in building complex molecules. For example, the hydroxyl group can be transformed into other functionalities, or the entire diarylmethyl group can be incorporated into larger, sterically hindered scaffolds. The ability to perform these transformations chemoselectively, often without affecting the bromine atom, underscores the value of this compound as a versatile building block.

Precursors in the Synthesis of Diverse Biologically Active Compounds

The structural framework of this compound is a common feature in a variety of biologically active compounds, making it a valuable precursor in medicinal chemistry and drug discovery. Its derivatives have shown promise in a range of therapeutic areas, including as neuroprotective agents, anti-inflammatory compounds, and modulators of key biological targets.

Neuroprotective and Anti-inflammatory Agents: Research has shown that derivatives of diarylmethanols, including those with a 3-bromophenyl moiety, can exhibit significant neuroprotective and anti-inflammatory properties. For example, studies on related phthalide (B148349) structures, which can be conceptually linked to the oxidation of the diarylmethanol core, have demonstrated potent antioxidant and anti-inflammatory activities by inhibiting nitric oxide production and the expression of pro-inflammatory cytokines. frontiersin.orgnih.gov The synthesis of such compounds often involves the modification of the core diaryl structure, where this compound can serve as a key starting material.

Selective Androgen Receptor Modulators (SARMs): The development of selective androgen receptor modulators (SARMs) is an active area of research for the treatment of various conditions related to muscle wasting and osteoporosis. nih.gov The core structure of many non-steroidal SARMs features a substituted phenyl ring attached to a heterocyclic system. The 3-bromophenyl group in this compound provides a handle for the introduction of various substituents or for the construction of the heterocyclic portion of the SARM scaffold through multi-step synthetic sequences. google.comebi.ac.ukmdpi.com

Antiviral Agents: The diaryl scaffold is also present in some compounds with antiviral activity. These agents often work by targeting viral entry or replication processes. frontiersin.orgnih.govmdpi.commdpi.com The ability to functionalize the brominated phenyl ring of this compound allows for the synthesis of a library of derivatives that can be screened for antiviral efficacy against a range of viruses.

Research Tools in the Development of Asymmetric Synthesis and Chiral Catalysis

The chiral nature of this compound, arising from the stereocenter at the carbinol carbon, makes it a valuable tool in the field of asymmetric synthesis and chiral catalysis.

Enantioselective Synthesis and Chiral Ligands: The enantioselective reduction of the corresponding ketone, 3-bromobenzophenone, provides access to enantiomerically enriched (R)- and (S)-(3-bromophenyl)(phenyl)methanol. google.com This chiral alcohol can then be utilized in the synthesis of novel chiral ligands for transition metal-catalyzed asymmetric reactions. For instance, the hydroxyl group can be used as an anchoring point for the introduction of phosphine (B1218219) moieties, leading to the formation of P,N-ligands. researchgate.netnih.gov These ligands, in turn, can be complexed with metals like palladium to create catalysts for asymmetric transformations such as allylic alkylations.

Chiral Resolution and Solvating Agents: Racemic this compound can be resolved into its individual enantiomers through classical methods, such as the formation of diastereomeric esters with a chiral acid followed by separation and hydrolysis. mdpi.comresearchgate.netnih.gov The resulting enantiomerically pure alcohols can then be used as chiral auxiliaries or as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules. rsc.orgnih.gov The distinct magnetic environments created by the chiral solvating agent for the two enantiomers of an analyte can lead to the separation of their NMR signals, allowing for quantification of the enantiomeric excess.

Employment as Derivatization Reagents in Advanced Analytical Methodologies (e.g., Mass Spectrometry for Enhanced Identification)

While not as commonly employed as other dedicated derivatizing agents, the structural features of this compound and its derivatives offer potential for use in advanced analytical methodologies, particularly in mass spectrometry.

Enhancing Detection Sensitivity: The introduction of a phenyl group and a bromine atom can increase the molecular weight and modify the ionization properties of an analyte, potentially enhancing its detection in mass spectrometry. Derivatization is a common strategy to improve the sensitivity of analysis for low-abundance compounds like fatty acids. mdpi.comsigmaaldrich.commdpi.comresearchgate.nettcichemicals.com Although specific applications of this compound for this purpose are not widely documented, the principles of derivatization suggest its potential utility. The hydroxyl group could be used to attach the molecule to a target analyte, and the resulting derivative would exhibit a characteristic isotopic pattern due to the presence of bromine, aiding in its identification.

Fluorescent Labeling: While this compound itself is not fluorescent, it can be chemically modified to incorporate a fluorophore. Such a fluorescently labeled derivative could then be used as a tagging reagent for sensitive detection in high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection. This approach is particularly useful for the analysis of compounds that lack a chromophore or fluorophore.

常见问题

Q. What are the standard synthetic routes for preparing (3-bromophenyl)(phenyl)methanol?

The compound is typically synthesized via Grignard or organometallic reactions. For example, a ketone or aldehyde intermediate (e.g., phenylmagnesium bromide reacting with 3-bromo-substituted benzaldehyde) can be reduced to the secondary alcohol. details enantioselective synthesis using chiral catalysts like (−)-MIB, achieving 67% yield and 90% enantiomeric excess (ee) via HPLC analysis . provides analogous esterification methods for bromophenyl derivatives, such as refluxing with methanol and sulfuric acid (95–99% yield) .

Q. How is the structure of this compound confirmed experimentally?

- NMR Spectroscopy : Compare - and -NMR data to literature values. For instance, in , the -NMR spectrum matches enantiomeric derivatives, confirming stereochemistry .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z = 142.10 for (3-bromophenyl)methanol in ) .

- Chromatography : HPLC with chiral columns (e.g., AS-H column, isopropanol/hexane eluent) resolves enantiomers and quantifies ee .

Q. What safety protocols are essential when handling this compound?

- Use protective equipment (gloves, goggles, masks) to avoid skin/eye contact ( ) .

- Dispose of waste via professional biohazard services to prevent environmental contamination ( ) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective catalysis is critical. demonstrates the use of (−)-MIB to achieve 90% ee. Post-synthesis, chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can further enrich enantiomers .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Palladium-based catalysts (e.g., Pd(OAc)) with ligands like tetrabutylammonium acetate () improve yields in Suzuki-Miyaura couplings, enabling functionalization of the bromophenyl group . For asymmetric reductions, chiral catalysts (e.g., (+)- or (−)-MIB) are preferred .

Q. How is this compound evaluated for biological activity?

- Cytotoxicity Assays : Test against cancer cell lines (e.g., T98G brain cancer cells) using Presto Blue™ viability assays ( ) .

- Enzyme Inhibition : Screen for interactions with targets like kinases or oxidoreductases via fluorescence-based assays ( ) .

Q. What methodologies address contradictions in spectral or crystallographic data?

- Crystallographic Refinement : Use SHELXL ( ) to resolve ambiguities in X-ray diffraction data .

- Cross-Validation : Compare NMR/MS results with multiple literature sources (e.g., vs. 8) to identify systematic errors .

Methodological Recommendations

Retrosynthesis Analysis